Bienvenue dans la boutique en ligne BenchChem!

1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride

I2-Imidazoline Receptor Radioligand Binding Receptor Pharmacology

LSL 60101 is a selective I2-IR ligand (Ki=0.9 nM) uniquely validated for I2 receptor pharmacology. Unlike the 6-methoxy analog LSL 60125, which fails to upregulate GFAP, LSL 60101 induces a 44-49% increase in cortical GFAP, enabling robust astroglial activation studies. It demonstrates a 38% reduction in motoneuron death and modulates oxidative stress and apoptosis in 5xFAD Alzheimer’s models. This compound is essential for researchers requiring a high-purity, brain-permeable I2-IR reference standard with proven in vivo efficacy.

Molecular Formula C11H9ClN2O
Molecular Weight 220.65 g/mol
CAS No. 150985-44-7
Cat. No. B134473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride
CAS150985-44-7
Molecular FormulaC11H9ClN2O
Molecular Weight220.65 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C3=NC=CN3.Cl
InChIInChI=1S/C11H8N2O.ClH/c1-2-4-9-8(3-1)7-10(14-9)11-12-5-6-13-11;/h1-7H,(H,12,13);1H
InChIKeyRWPPGXMIQFYPRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride (CAS 150985-44-7) | LSL 60101 Research Compound


1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride (CAS 150985-44-7), also designated LSL 60101 or garsevil, is a synthetic heterocyclic compound belonging to the benzofuranyl-imidazole class [1]. It functions as a potent and highly selective ligand for imidazoline I2 receptors (I2-IR) and is supplied as a monohydrochloride salt with molecular formula C11H9ClN2O and a molecular weight of approximately 220.65 g/mol [2]. This compound is primarily utilized as a pharmacological tool in neuroscience research to investigate I2-IR-mediated pathways in neuroprotection, glial biology, and neurodegenerative disease models.

Why 1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride Cannot Be Interchanged with Other I2-IR Ligands or Benzofuranyl-Imidazole Analogs


Substitution among I2-imidazoline receptor ligands or benzofuranyl-imidazole derivatives is scientifically unjustified due to pronounced structure-dependent functional divergence. Despite sharing the benzofuran-imidazole core, compounds within this class exhibit vastly different in vivo efficacies: the 6-methoxy analog LSL 60125 (LSL 60101 with a methoxy substitution at position 6 of the benzofuran ring) fails to induce glial fibrillary acidic protein (GFAP) upregulation despite comparable in vitro I2-IR binding affinity [1]. Furthermore, the imidazoline analog 2-BFI (a 4,5-dihydro-imidazole derivative) displays markedly weaker I2-IR affinity (Ki = 9.8 nM ) compared to the high-affinity component of LSL 60101 (Ki = 0.9 nM ), and even within the same nominal chemotype, functional outcomes in behavioral assays diverge entirely—LSL 60101 demonstrates no antidepressant-like activity in rodent forced-swim tests [2], whereas structurally distinct I2 ligands may produce positive signals in identical paradigms. These data underscore that even minor structural modifications within this chemical space translate into profound differences in receptor affinity, downstream signaling, and in vivo pharmacology.

Quantitative Differentiation Evidence for 1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride (LSL 60101) vs. Analogs and I2-IR Ligands


I2-IR High-Affinity Binding (Ki = 0.9 nM) vs. 2-BFI (Ki = 9.8 nM) and RX 801077 (Ki = 70.1 nM)

LSL 60101 demonstrates biphasic binding to I2-imidazoline receptors with a high-affinity site Ki of 0.9 nM (pKi = 9.03) and a low-affinity site Ki of 5.6 nM (pKi = 5.25) . In contrast, the dihydroimidazoline analog 2-BFI hydrochloride (CAS 89196-95-2) exhibits a Ki of 9.8 nM for I2-IR , representing approximately 11-fold lower affinity at the high-affinity site. The free base of 2-BFI, designated RX 801077, shows even weaker affinity with a Ki of 70.1 nM , approximately 78-fold lower than LSL 60101's high-affinity component. This pronounced affinity advantage positions LSL 60101 as a superior tool for receptor occupancy studies at lower concentrations.

I2-Imidazoline Receptor Radioligand Binding Receptor Pharmacology

I2-IR Selectivity vs. α2-Adrenoceptor: I2/α2 Selectivity Ratio of 7244 for LSL 60101

A critical differentiation factor for I2-IR research is selectivity over α2-adrenergic receptors, which share pharmacological cross-reactivity with many imidazoline ligands. LSL 60101 exhibits an I2/α2 selectivity ratio of 7244 , indicating that its binding preference for I2-IR is over 7,000-fold greater than for α2-AR. In vitro studies further confirm that LSL 60101 displays high selectivity for I2 receptors versus α2-adrenoceptors [1]. This degree of selectivity substantially exceeds that of many other I2 ligands, reducing confounding α2-adrenergic signaling in experimental outcomes.

Receptor Selectivity Off-Target Profiling Adrenergic Receptors

Chronic In Vivo GFAP Upregulation: LSL 60101 Increases GFAP by 44-49% vs. No Significant Effect of 6-Methoxy Analog LSL 60125

In a direct comparator study, chronic treatment (7-21 days) with LSL 60101 (10 mg/kg i.p.) produced a marked increase (44-49%) in GFAP immunoreactivity in the rat cerebral cortex [1]. Under identical experimental conditions, chronic (7 days) treatment with the 6-methoxy derivative LSL 60125 (10 mg/kg i.p.) did not significantly modify GFAP concentrations [1]. Both compounds displayed comparable moderate-to-high affinity and high selectivity for I2-IR versus α2-adrenoceptors in vitro, yet only LSL 60101 induced measurable glial activation in vivo. This divergence cannot be explained by in vitro receptor binding profiles alone.

Astrocyte Activation Glial Biology GFAP Expression

In Vivo Neuroprotection: 38% Reduction in Motoneuron Death Rate Following Neonatal Axotomy with LSL 60101

LSL 60101 treatment (1 mg/kg i.p. every 12 h from day 0 to day 10 after birth) significantly reduced the motoneuron death rate by 38% at 7 days following facial nerve axotomy performed on day 3 after birth in neonatal rats [1]. This neuroprotective effect was associated with reactive astrocytosis and redistribution of basic fibroblast growth factor (FGF-2) from the perinuclear area to the cytoplasm of motoneurons, suggesting enhanced neurotrophic support [1]. The 38% reduction represents a substantial functional survival benefit in a well-established model of neuronal injury.

Neuroprotection Motoneuron Survival Axotomy Model

Antidepressant-Like Activity: LSL 60101 Shows No Effect in Behavioral Tests, Distinguishing It from Other I2 Ligands

In a comprehensive behavioral pharmacology study, LSL 60101 administered daily for 16 days (10 and 20 mg/kg i.p.) did not induce antidepressant-like effects in adult male Sprague-Dawley rats across multiple validated assays, including the forced-swim test, novelty-suppressed feeding test, and two-bottle sucrose preference test [1]. Furthermore, LSL 60101 did not alter any hippocampal neuroplasticity markers evaluated (FADD, p-ERK1/2, ERK1/2, p-JNK1/2, JNK1/2, mBDNF) 24 h post-treatment [1]. This null result contrasts with certain other I2 ligands that have demonstrated antidepressant-like signals in comparable paradigms.

Behavioral Pharmacology Antidepressant Screening Forced Swim Test

ADMET and Pharmacokinetic Profile: Favorable In Silico Predictions and Brain Permeability for LSL 60101

Acute treatment in mice with LSL 60101 demonstrated non-warning properties in ADMET studies and an optimal pharmacokinetic profile [1]. In silico predictions from a 3D-QSAR analysis of a benzofuranyl-2-imidazole family indicate that LSL 60101 and most congeners exhibit favorable brain permeability characteristics [1]. In vivo, LSL 60101 induces hypothermia in mice and decreases pro-apoptotic FADD protein levels in the hippocampus [1]. This combination of central nervous system penetration, acceptable ADMET parameters, and target engagement in brain tissue supports its utility for in vivo neuroscience applications.

ADMET Pharmacokinetics Blood-Brain Barrier

Recommended Research and Industrial Application Scenarios for 1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride (LSL 60101)


I2-Imidazoline Receptor Pharmacology and Selectivity Profiling

LSL 60101 is optimally suited as a reference ligand for I2-IR binding and selectivity studies. With a high-affinity Ki of 0.9 nM and an I2/α2 selectivity ratio of 7244 , this compound enables clean pharmacological dissection of I2-IR-mediated signaling without confounding α2-adrenergic effects. It serves as a benchmark for screening novel I2 ligands and validating receptor occupancy in radioligand displacement assays .

Astrocyte Biology and Glial Activation Research

Based on direct comparative evidence demonstrating that LSL 60101 (10 mg/kg i.p., chronic) increases cortical GFAP immunoreactivity by 44-49% while the 6-methoxy analog LSL 60125 produces no significant effect [1], this compound is uniquely validated for studies of I2-IR-dependent astroglial activation. It provides a reproducible pharmacological stimulus for investigating reactive astrocytosis, glial-neuronal interactions, and astrocyte-mediated neurotrophic support mechanisms [2].

Neuroprotection and Neuronal Survival Studies

LSL 60101 is a validated tool for neuroprotection research, having demonstrated a 38% reduction in motoneuron death following neonatal axotomy in rats [2]. This quantitative survival benefit, coupled with evidence of FGF-2 redistribution in motoneurons, supports its use in mechanistic studies of I2-IR-mediated neuroprotective pathways, glial-derived trophic factor signaling, and preclinical evaluation of neuroprotective strategies [2].

Alzheimer's Disease and Oxidative Stress Research

In the 5xFAD familial Alzheimer's disease mouse model, LSL 60101 treatment produces significant decreases in hippocampal antioxidant enzymes superoxide dismutase and glutathione peroxidase, while also reducing pro-apoptotic FADD protein expression [3]. Combined with its favorable ADMET and brain permeability profile [3], LSL 60101 is a suitable pharmacological probe for studying I2-IR modulation of oxidative stress, apoptosis, and neuroinflammation in neurodegenerative disease contexts [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.